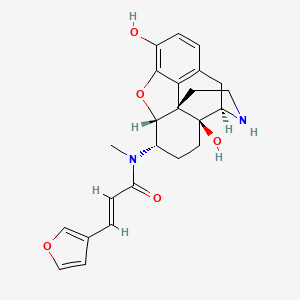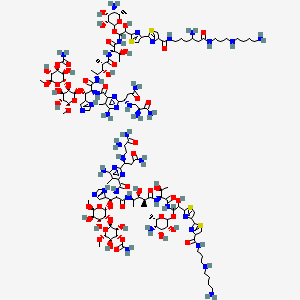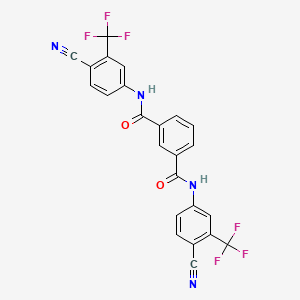
DJ-V-159
Vue d'ensemble
Description
DJ-V-159 est un composé synthétique connu pour son rôle d'agoniste du récepteur couplé aux protéines G de la famille C groupe 6 membre A (GPRC6A). Ce récepteur est impliqué dans divers processus physiologiques, notamment le métabolisme et la régulation hormonale. This compound a été étudié pour ses applications thérapeutiques potentielles, en particulier dans la régulation des taux de glucose sanguin et la sécrétion d'insuline .
Applications De Recherche Scientifique
Chemistry: DJ-V-159 is used as a tool compound to study the GPRC6A receptor and its signaling pathways.
Biology: It has been shown to stimulate insulin secretion in mouse beta-cell MIN-6 cells, making it a valuable compound for diabetes research.
Medicine: this compound has potential therapeutic applications in the regulation of blood glucose levels, which could be beneficial for patients with diabetes.
Industry: The compound’s ability to modulate metabolic pathways makes it a candidate for the development of new metabolic drugs .
Mécanisme D'action
Target of Action
DJ-V-159 is an agonist for the G protein-coupled receptor family C group 6 member A (GPRC6A) . GPRC6A is a class C G-protein coupled receptor that plays a crucial role in sensing extracellular amino acids, osteocalcin, and divalent cations in multiple tissues .
Mode of Action
In addition, this compound dose-dependently stimulates cAMP production in GPRC6A expressing cells, achieving a response at 0.2 nM concentrations in the media .
Biochemical Pathways
The activation of GPRC6A by this compound leads to the stimulation of the ERK pathway and the production of cAMP . These biochemical pathways play a key role in cellular processes such as cell proliferation, differentiation, and metabolism.
Pharmacokinetics
The solubility of this compound is reported to be ≥1253 mg/mL in DMSO , which could potentially influence its bioavailability.
Result of Action
This compound stimulates insulin secretion in mouse beta-cell MIN-6 cells . The compound increased the insulin stimulation index in MIN-6 cells, similar to the effects of Osteocalcin, a known ligand of GPRC6A .
Analyse Biochimique
Biochemical Properties
N1,N3-bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide interacts with GPRC6A, a receptor involved in various biochemical reactions. It activates GPRC6A at nanomolar concentrations, leading to the stimulation of extracellular signal-regulated kinase (ERK) phosphorylation and cyclic adenosine monophosphate (cAMP) accumulation in cells expressing GPRC6A . This interaction is crucial for the regulation of energy metabolism and insulin secretion from pancreatic β-cells .
Cellular Effects
N1,N3-bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide exerts significant effects on various cell types, particularly pancreatic β-cells. It stimulates insulin secretion, thereby lowering serum glucose levels in wild-type mice . Additionally, this compound influences cell signaling pathways, including ERK phosphorylation and cAMP accumulation, which are essential for cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of N1,N3-bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide involves its binding to GPRC6A. This binding activates the receptor, leading to downstream signaling events such as ERK phosphorylation and cAMP accumulation . These signaling pathways play a pivotal role in regulating insulin secretion and glucose homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N1,N3-bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide have been observed over time. The compound is stable under standard storage conditions and retains its activity for extended periods . Long-term studies have shown that it consistently stimulates insulin secretion and maintains glucose homeostasis in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of N1,N3-bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide vary with different dosages in animal models. At low doses, it effectively stimulates insulin secretion without adverse effects . At higher doses, there may be potential toxic effects, although specific data on toxicity thresholds are limited .
Metabolic Pathways
N1,N3-bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide is involved in metabolic pathways related to glucose homeostasis. It interacts with enzymes and cofactors that regulate insulin secretion and energy metabolism . This compound’s activation of GPRC6A influences metabolic flux and metabolite levels, contributing to its overall biochemical effects .
Transport and Distribution
Within cells and tissues, N1,N3-bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target cells, ensuring its effective action .
Subcellular Localization
The subcellular localization of N1,N3-bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide is primarily within the cytoplasm, where it interacts with GPRC6A . This localization is essential for its activity and function, as it allows the compound to effectively bind to its target receptor and initiate downstream signaling events .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
DJ-V-159 est synthétisé par une série de réactions chimiques impliquant le couplage de composés aromatiques spécifiques. Les étapes clés comprennent la formation de la N1,N3-bis(4-cyano-3-(trifluorométhyl)phényl)isophtalamide. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et de catalyseurs pour faciliter les réactions de couplage .
Méthodes de production industrielle
Bien que les méthodes de production industrielle détaillées ne soient pas facilement disponibles, la synthèse de this compound à plus grande échelle impliquerait probablement l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC) .
Analyse Des Réactions Chimiques
Types de réactions
DJ-V-159 subit diverses réactions chimiques, notamment:
Oxydation: this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction: Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans this compound.
Substitution: Les réactions de substitution impliquant des réactifs halogénés peuvent conduire à la formation de dérivés substitués
Réactifs et conditions communs
Oxydation: Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Réduction: Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution: Des réactifs halogénés tels que le brome ou le chlore en présence d'un catalyseur peuvent faciliter les réactions de substitution
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être étudiés plus avant pour leur activité biologique .
Applications de la recherche scientifique
Chimie: this compound est utilisé comme composé outil pour étudier le récepteur GPRC6A et ses voies de signalisation.
Biologie: Il a été démontré qu'il stimulait la sécrétion d'insuline dans les cellules bêta-pancréatiques de souris MIN-6, ce qui en fait un composé précieux pour la recherche sur le diabète.
Médecine: this compound a des applications thérapeutiques potentielles dans la régulation des taux de glucose sanguin, ce qui pourrait être bénéfique pour les patients diabétiques.
Industrie: La capacité du composé à moduler les voies métaboliques en fait un candidat pour le développement de nouveaux médicaments métaboliques .
Mécanisme d'action
This compound exerce ses effets en se liant à et en activant
Propriétés
IUPAC Name |
1-N,3-N-bis[4-cyano-3-(trifluoromethyl)phenyl]benzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12F6N4O2/c25-23(26,27)19-9-17(6-4-15(19)11-31)33-21(35)13-2-1-3-14(8-13)22(36)34-18-7-5-16(12-32)20(10-18)24(28,29)30/h1-10H,(H,33,35)(H,34,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVNLJLJLVESLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)C(=O)NC3=CC(=C(C=C3)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12F6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the Structure-Activity Relationship (SAR) of DJ-V-159 and how does modifying its structure impact its activity?
A2: The research paper primarily focuses on the discovery and initial characterization of this compound. [] While it mentions that the compound was selected from a series of tri-phenyl compounds after chemical modifications and functional analysis, it doesn't provide detailed information about the specific SAR of this compound. [] Further research is needed to understand how different structural modifications of this compound affect its binding affinity to GPRC6A, its potency in stimulating insulin secretion, and its overall efficacy in vivo.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


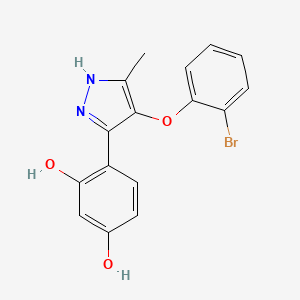
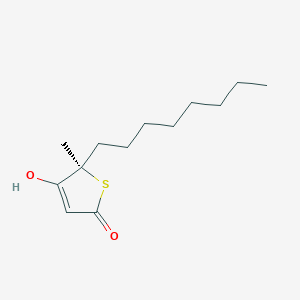
![2-Phenylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B1496184.png)
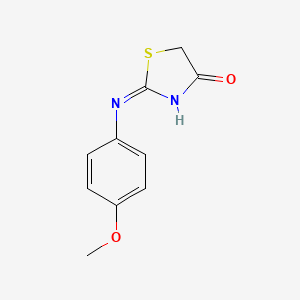
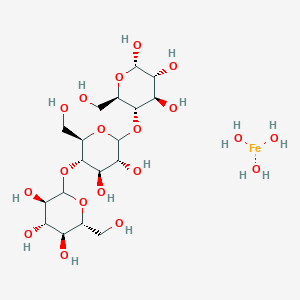

![(3S)-4-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B1496196.png)
phenanthren]-10a'-ol](/img/structure/B1496198.png)
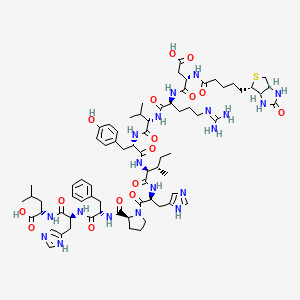
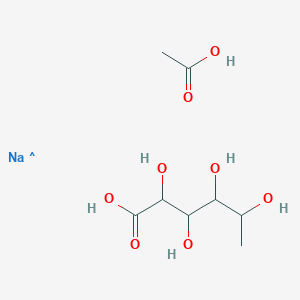
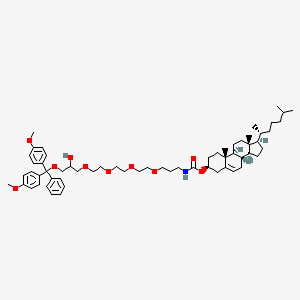
![1-[2-(Aminomethyl)-5-fluorophenyl]-4,5-dihydro-3-(methoxymethyl)-N-[5-(2-methyl-1H-imidazol-1-yl)-2-pyrimidinyl]-1H-pyrazole-5-carboxamide](/img/structure/B1496211.png)
